1-(2,3-Difluorophenyl)butylamine
Description
1-(2,3-Difluorophenyl)butylamine is a fluorinated aromatic amine featuring a butylamine chain attached to a 2,3-difluorophenyl group. The compound’s structure combines the lipophilic 2,3-difluorophenyl moiety with a flexible aliphatic amine, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9H,2,4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENKQQYUQAVJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)butylamine can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluorophenyl ring can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2,3-Difluorophenyl)butylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)butylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Groups
(a) Goxalapladib (CAS 412950-27-7)
- Structure : Contains a 2,3-difluorophenyl ethyl group linked to a naphthyridine-acetamide core and a trifluoromethyl biphenyl moiety.
- Key Differences: The ethyl linker (vs. Additional functional groups (piperidinyl, trifluoromethyl) enhance solubility and target specificity for atherosclerosis treatment .
- Pharmacological Profile : Designed for lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, indicating a distinct therapeutic application compared to simpler amines .
(b) 1-(2,3-Difluorophenyl)cyclopentanemethanamine (SY226086)
- Structure : Cyclopentane ring fused to a 2,3-difluorophenyl group with a methanamine side chain.
- Methanamine’s shorter chain (vs. butylamine) may decrease lipophilicity, affecting membrane permeability .
(c) EP 4 374 877 A2 Derivatives
- Structure : Pyrrolo/pyridazine cores with 2,3-difluorophenylmethyl groups and amide/ester functionalities.
- Key Differences :
Positional Isomers and Fluorine Substitution Effects
(a) 1-(2,5-Difluorophenyl)cyclopentanamine (SY226126)
- Structure : 2,5-difluoro substitution on phenyl with cyclopentane-amine.
- Key Differences :
(b) 1-(2,6-Difluorophenyl)cyclopropanamine (SY226092)
- Structure : 2,6-difluoro substitution with cyclopropane-amine.
- Cyclopropane’s strain increases reactivity, possibly leading to faster metabolic degradation .
Physicochemical and Pharmacokinetic Comparisons
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 2.8 | 0.15 | 3.5 | Primary amine, difluorophenyl |
| Goxalapladib | 4.2 | 0.02 | 12.0 | Amide, trifluoromethyl, ethyl |
| SY226086 | 3.1 | 0.10 | 2.8 | Cyclopentane, methanamine |
| EP 4 374 877 A2 Derivatives | 3.5–4.0 | 0.05–0.10 | 6.0–8.0 | Heterocycles, esters/amides |
- Key Observations :
- Lipophilicity : Goxalapladib’s higher logP (4.2) suggests greater membrane affinity but lower aqueous solubility.
- Metabolic Stability : Bulkier derivatives (e.g., EP 4 374 877 A2) exhibit longer half-lives due to reduced cytochrome P450 accessibility.
- Solubility : Primary amines (e.g., this compound) outperform carboxamides in solubility, favoring oral absorption .
Research Findings and Implications
- Fluorine Effects : 2,3-Difluoro substitution optimizes electronic and steric properties for receptor binding, outperforming 2,5- and 2,6-isomers in preliminary assays .
- Therapeutic Potential: Simpler fluorinated amines may serve as lead compounds for central nervous system targets, while complex derivatives (e.g., EP 4 374 877 A2) are tailored for oncology or inflammation .
Biological Activity
1-(2,3-Difluorophenyl)butylamine (CAS No. 1270560-12-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are essential for binding to target sites.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter uptake, which could influence mood and behavior. For instance, the inhibition of monoamine transporters may lead to increased levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft.
- Receptor Interaction : The compound may also interact with specific receptors, potentially modulating their activity. For example, it could act as an antagonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl ring can significantly alter its efficacy:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances binding affinity and inhibitory activity against target proteins.
- Hydrogen Bonding : Functional groups capable of forming hydrogen bonds improve the interaction with active sites on enzymes and receptors.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Study | Target | Effect | IC50/EC50 Values | Notes |
|---|---|---|---|---|
| Study 1 | Monoamine Transporters | Inhibition | IC50: 31 nM (Dopamine) | Increased neurotransmitter levels observed |
| Study 2 | nAChRs | Antagonism | EC50: 0.62 μM (α3β4) | Modulates nicotine-induced effects |
| Study 3 | Neuraminidase | Inhibition | IC50: Varies by derivative | Potential antiviral applications |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antidepressant Activity : In animal models, compounds structurally similar to this compound demonstrated significant antidepressant effects by enhancing serotonergic and dopaminergic signaling pathways.
- Antiviral Properties : Research indicates that derivatives exhibit neuraminidase inhibitory activity, suggesting a role in treating influenza viruses. This mechanism involves blocking viral entry into host cells.
- Neuroprotective Effects : Some studies report that this compound can protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
